![molecular formula C16H24ClNO3 B1397267 Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220016-73-8](/img/structure/B1397267.png)
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
Synthesis Analysis
W-18 was first synthesized in Canada in 1984. The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride consists of a piperidine ring attached to an ethoxybenzoate group via an ethoxy linker . The hydrochloride refers to the presence of a chloride ion, which is common in many pharmaceuticals to improve solubility.Physical And Chemical Properties Analysis
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has physical and chemical properties typical of a small organic molecule . These include a specific melting point, boiling point, and density, which are not specified in the available resources .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They have been used in the discovery and biological evaluation of potential drugs . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Synthesis of Piperidine Derivatives
The scientific literature has summarized recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Activity
Piperidine derivatives have shown significant biological activity. They have been used in multicomponent reactions, and their biological activity has been studied .
Role in Heterocyclic Compounds
Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Role in Drug Construction
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their synthesis has long been widespread .
Development of Fast and Cost-Effective Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
ethyl 2-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-8-3-4-9-15(14)20-12-10-13-7-5-6-11-17-13;/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFXXHHPQHLAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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